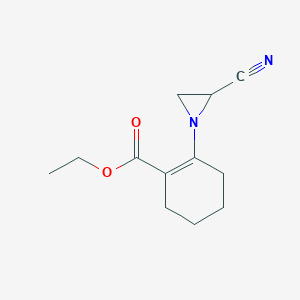
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.291 g/mol . It is known for its unique bicyclic structure, which includes an anhydride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride group to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the anhydride carbonyl carbon, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the anhydride group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols or other reduced derivatives.
Substitution: Esters, amides, or thioesters.
科学的研究の応用
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride involves its interaction with specific molecular targets. The anhydride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. These modifications can alter the function of the target molecules, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: A structurally similar compound with different substituents.
Cis-5-Norbornene-endo-2,3-dicarboxylic anhydride: Another bicyclic anhydride with distinct reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: A related compound with a different ring system.
Uniqueness
6-Isopropyl-8-methylbicyclo(2.2.2)oct-5-ene-2,3-dicarboxylic anhydride is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable for specialized applications in research and industry .
特性
CAS番号 |
73728-72-0 |
|---|---|
分子式 |
C14H18O3 |
分子量 |
234.29 g/mol |
IUPAC名 |
10-methyl-8-propan-2-yl-4-oxatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C14H18O3/c1-6(2)8-5-9-7(3)4-10(8)12-11(9)13(15)17-14(12)16/h5-7,9-12H,4H2,1-3H3 |
InChIキー |
OITCDHHARKRUDP-UHFFFAOYSA-N |
正規SMILES |
CC1CC2C3C(C1C=C2C(C)C)C(=O)OC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
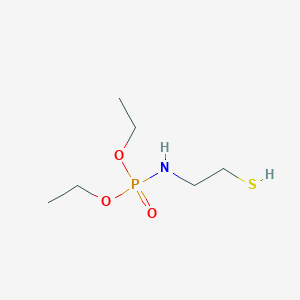
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
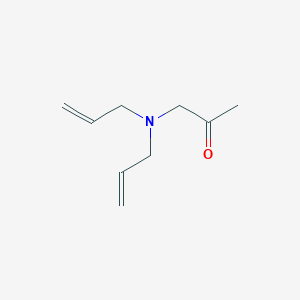
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenol](/img/structure/B14444302.png)
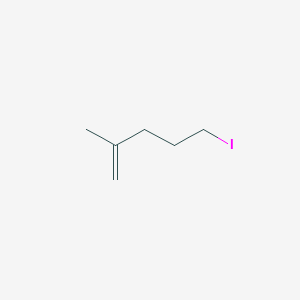
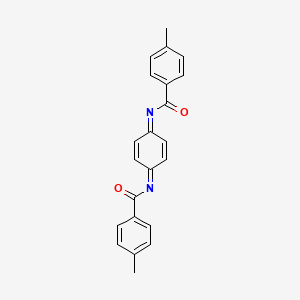


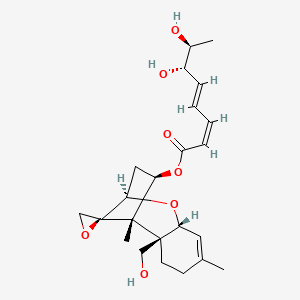
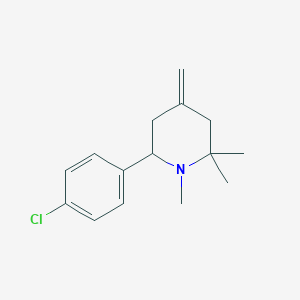
![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)

